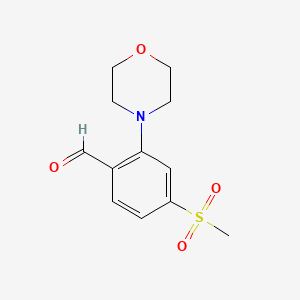

4-(Methylsulfonyl)-2-morpholinobenzaldehyde

Übersicht

Beschreibung

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a morpholine ring and a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde typically involves the following steps:

Formation of the Benzaldehyde Core: The starting material, 4-chlorobenzaldehyde, undergoes a nucleophilic substitution reaction with morpholine to form 4-(morpholino)benzaldehyde.

Introduction of the Methylsulfonyl Group: The 4-(morpholino)benzaldehyde is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylsulfonyl)-2-morpholinobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(Methylsulfonyl)-2-morpholinobenzoic acid.

Reduction: 4-(Methylsulfonyl)-2-morpholinobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Methylsulfonyl)-2-morpholinobenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group can undergo various reactions, including:

- Olefination : Used in the formation of alkenes through reactions with α-halo redox-active esters .

- Reduction and Substitution : The compound can be reduced to form alcohols or substituted to create derivatives with diverse functional groups.

Biological Applications

Research indicates that this compound has potential as a biochemical probe due to its ability to interact with specific biological targets:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in medicinal chemistry .

- Anti-inflammatory Properties : There is ongoing research into its potential therapeutic effects against inflammation, which could have implications for treating various diseases.

Medicinal Chemistry

The compound's unique structure allows it to be explored for various therapeutic applications:

- Targeting Aldehyde Dehydrogenases (ALDHs) : Research has indicated that compounds similar to this compound can inhibit ALDHs, which are overexpressed in certain tumors. This inhibition can affect cancer cell proliferation, suggesting potential anticancer applications .

- Development of Anticancer Agents : The compound has been investigated as part of molecular hybrids designed to enhance anticancer activity by combining different pharmacophores .

Industrial Applications

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique structural properties. Its reactivity allows for the modification of polymer backbones or cross-linking processes that enhance material performance.

Case Studies

Several studies have documented the applications and effects of this compound:

Wirkmechanismus

The mechanism of action of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methylsulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in their core structure.

Morpholino-substituted benzaldehydes: These compounds share the morpholine ring but differ in their other substituents.

Uniqueness

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is unique due to the combination of the methylsulfonyl group and the morpholine ring on the benzaldehyde core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biologische Aktivität

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 241.29 g/mol

- CAS Number : 1197193-22-8

The compound features a morpholine ring, a methylsulfonyl group, and an aldehyde functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The aldehyde group can undergo nucleophilic addition reactions, which may lead to the formation of covalent bonds with various biomolecules, including proteins and nucleic acids. This reactivity is essential for its potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound showed an IC value ranging from 13 to 22 μM, indicating potent inhibitory effects on bacterial growth when compared to standard antibiotics .

| Microorganism | IC (μM) |

|---|---|

| Mycobacterium tuberculosis | 13 - 22 |

| Staphylococcus aureus | 15 - 25 |

| Escherichia coli | 20 - 30 |

Antiviral Activity

In addition to its antibacterial properties, the compound has been evaluated for antiviral activity, particularly against HIV-1. Preliminary results suggest that it possesses moderate antiviral effects, with further studies needed to elucidate the exact mechanism and efficacy in vivo .

Cytotoxicity and Antiproliferative Effects

Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against prostate cancer cells. The IC values for different cell lines were as follows:

| Cell Line | IC (μM) |

|---|---|

| DU145 | 61 |

| LNCaP | 47 |

| PC3 | >200 |

These findings indicate that the compound may serve as a potential lead in cancer therapeutics, warranting further investigation into its mechanisms of action and potential clinical applications .

Case Studies

- Combination Therapy for Tuberculosis : In a study exploring combination therapies for tuberculosis, this compound was administered alongside other anti-TB agents. The results indicated enhanced efficacy in reducing bacterial load compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for patients with drug-resistant TB .

- Prostate Cancer Treatment : A clinical trial investigated the use of this compound in combination with docetaxel for treating prostate cancer. Results showed that patients receiving the combination therapy experienced a greater reduction in tumor size compared to those receiving docetaxel alone, highlighting the potential of this compound in enhancing existing treatment regimens .

Eigenschaften

IUPAC Name |

4-methylsulfonyl-2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(15,16)11-3-2-10(9-14)12(8-11)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKOJQXOJUJAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712330 | |

| Record name | 4-(Methanesulfonyl)-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-22-8 | |

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methanesulfonyl)-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.